3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the bromination of 4-methylcoumarin followed by acetylation. One common method includes the reaction of 4-methylcoumarin with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position . The resulting 3-bromo-4-methylcoumarin is then reacted with acetic anhydride in the presence of a base like pyridine to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The coumarin core can be oxidized or reduced to form different derivatives with altered biological activities.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 3-amino-4-methyl-2-oxo-2H-chromen-7-yl acetate or 3-thio-4-methyl-2-oxo-2H-chromen-7-yl acetate.
Oxidation: Formation of 3-bromo-4-methyl-2-oxo-2H-chromen-7-yl carboxylic acid.
Reduction: Formation of 3-bromo-4-methyl-2-oxo-2H-chromen-7-yl alcohol.
Hydrolysis: Formation of 3-bromo-4-methyl-2-oxo-2H-chromen-7-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and optical brighteners.
Mechanism of Action
The biological activity of 3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate is primarily attributed to its ability to interact with various molecular targets. The bromine atom and acetate group enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-4-methyl-2-oxo-2H-chromen-7-ol: Lacks the acetate group, affecting its solubility and interaction with biological targets.
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl carboxylic acid: Contains a carboxylic acid group instead of an acetate, leading to different chemical properties and applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets sets it apart from other coumarin derivatives .
Properties
IUPAC Name |
(3-bromo-4-methyl-2-oxochromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-6-9-4-3-8(16-7(2)14)5-10(9)17-12(15)11(6)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIREYIDWSUFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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